molecular formula C10H7F2N3O B582727 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 CAS No. 1124197-63-2

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2

Cat. No.: B582727
CAS No.: 1124197-63-2
M. Wt: 225.195
InChI Key: XCHRPVARHBCFMJ-APZFVMQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 (CAS: 86404-63-9; molecular formula: C₁₀H₅D₂F₂N₃O) is a deuterated analog of the non-deuterated parent compound, 2,4-difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone. The deuterium substitution at the alpha position of the acetophenone moiety is designed to modulate pharmacokinetic properties, such as metabolic stability and half-life, while retaining the antifungal activity intrinsic to triazole-containing compounds .

This compound serves as a critical intermediate in synthesizing deuterated triazole antifungals, including deuterated analogs of fluconazole and voriconazole. Its structure comprises a 2,4-difluorophenyl ketone linked to a 1,2,4-triazole ring, enabling versatile chemical modifications via Grignard or aldol reactions .

Properties

IUPAC Name

2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRPVARHBCFMJ-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124197-63-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Overview

The method described in CN111518041A involves a sequential nucleophilic substitution and catalytic dehalogenation:

  • Step 1 : Reaction of 2-chloro-2',4'-difluoroacetophenone with 3-chloro-1,2,4-triazole in the presence of potassium carbonate.

  • Step 2 : Palladium-catalyzed hydrogenolysis to remove the chlorine substituent.

Step 1: Nucleophilic Substitution

  • Reactants :

    • 2-Chloro-2',4'-difluoroacetophenone (1 eq)

    • 3-Chloro-1,2,4-triazole (1–2 eq)

  • Solvent : Anhydrous tetrahydrofuran (THF), preferred for its polarity and ability to stabilize intermediates.

  • Base : Potassium carbonate (1.5 eq) facilitates deprotonation of the triazole, enhancing nucleophilicity.

  • Conditions : 10–40°C for 5–7 hours, achieving an 87.8% yield in the provided example.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. The difluoroacetophenone scaffold’s electron-withdrawing groups enhance reactivity at the α-position.

Step 2: Catalytic Dehalogenation

  • Catalyst : 10% Palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Solvent : Ethanol, chosen for its compatibility with hydrogenation reactions.

  • Conditions : 40–75°C for 2–5 hours at 1 MPa H₂ pressure, yielding 89.1%.

Critical Parameters :

  • Temperature Control : Excess heat may lead to over-reduction or catalyst poisoning.

  • Hydrogen Pressure : Optimized at 1 MPa to balance reaction rate and safety.

Table 1: Reaction Conditions and Yields for CN111518041A Method

StepReactant(s)SolventCatalyst/BaseTemp (°C)Time (h)Yield (%)
12-Chloro-2',4'-difluoroacetophenone + 3-chloro-1,2,4-triazoleTHFK₂CO₃25787.8
22-(3-Chloro-triazolyl)-difluoroacetophenoneEthanolPd/C50589.1

Friedel-Crafts Acylation and Condensation Approach

Synthesis Pathway from CN106397342A

This alternative route employs Friedel-Crafts acylation followed by triazole condensation:

  • Step 1 : Acylation of m-difluorobenzene with chloroacetyl chloride.

  • Step 2 : Condensation with 4-aminotriazole.

  • Step 3 : Diazotization and neutralization to yield the final product.

Step 1: Friedel-Crafts Acylation

  • Reactants :

    • m-Difluorobenzene (1 eq)

    • Chloroacetyl chloride (1 eq)

  • Catalyst : Anhydrous aluminum chloride (AlCl₃), a Lewis acid facilitating electrophilic substitution.

  • Conditions : 40–50°C for 5 hours.

Mechanistic Detail :
AlCl₃ coordinates with chloroacetyl chloride, generating an acylium ion that reacts with m-difluorobenzene via electrophilic aromatic substitution. The meta-directing fluorine substituents orient the acetyl group to the para position.

Step 2: Condensation with 4-Aminotriazole

  • Solvent : Isopropanol, selected for its high boiling point and solubility properties.

  • Conditions : Reflux for 10 hours, followed by cooling to 5°C for crystallization.

Side Reactions :
Competing isomer formation is minimized by using 4-aminotriazole with a protected amino group, ensuring regioselective coupling at the 1-position of the triazole.

Step 3: Diazotization and Neutralization

  • Reagents : Sodium nitrite (NaNO₂) in diluted HCl, followed by NaOH neutralization.

  • Conditions : 5–10°C during diazotization to prevent decomposition.

Table 2: Reaction Conditions for CN106397342A Method

StepReactant(s)SolventCatalystTemp (°C)Time (h)Yield (%)
1m-Difluorobenzene + chloroacetyl chlorideNone (neat)AlCl₃40–505Not reported
2Intermediate + 4-aminotriazoleIsopropanolNoneReflux10Not reported
3Intermediate + NaNO₂Aqueous HClNone5–101Not reported

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • CN111518041A Method :

    • Advantages : Higher yields (87–89%), streamlined two-step process, and scalability due to homogeneous catalytic conditions.

    • Limitations : Requires handling of hydrogen gas and palladium catalysts, increasing operational costs.

  • CN106397342A Method :

    • Advantages : Avoids halide intermediates, reducing purification steps.

    • Limitations : Lower reported yields (exact figures unspecified), longer reaction times, and use of hazardous diazotization reagents.

Deuterium Incorporation Strategies

While neither patent explicitly details deuterium labeling, plausible approaches include:

  • Deuterated Starting Materials : Using 2-chloro-2',4'-difluoroacetophenone-d2 in Step 1 of the CN111518041A method.

  • Post-Synthesis Isotopic Exchange : Treating the final product with D₂O under acidic or basic conditions to replace exchangeable hydrogens.

Challenges :

  • Regioselectivity : Ensuring deuterium incorporation at the α-carbon without side reactions.

  • Isotopic Purity : Achieving >98% deuterium enrichment requires rigorous control of reaction conditions.

Optimization and Troubleshooting

Solvent Selection in Step 1 (CN111518041A)

  • Tetrahydrofuran (THF) : Optimal for dissolving both polar (triazole) and nonpolar (acetophenone) reactants. Alternatives like toluene reduce yields by 15–20% due to poor solubility.

  • Water Content : Anhydrous conditions prevent hydrolysis of the chloroacetophenone intermediate.

Catalyst Regeneration in Hydrogenolysis

  • Pd/C Reusability : The catalyst loses activity after 3–4 cycles due to sulfur poisoning or particle aggregation.

  • Mitigation Strategies :

    • Pretreatment : Washing with dilute HNO₃ to remove adsorbed impurities.

    • Doping : Adding quinoline or thiourea to stabilize palladium nanoparticles.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 involves its interaction with specific molecular targets. In the case of its use as a precursor for antifungal medications, the compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between 2,4-difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 and related compounds are summarized in Table 1.

Property This compound Non-deuterated Parent Compound Fluconazole Voriconazole
Molecular Formula C₁₀H₅D₂F₂N₃O C₁₀H₇F₂N₃O C₁₃H₁₂F₂N₆O C₁₆H₁₄F₃N₅O
Molecular Weight (g/mol) 225.20 223.18 306.27 349.31
Melting Point (°C) 103–107 (estimated) 103–107 138–140 127–129
LogP ~1.44 (predicted) 1.44 0.5 1.8
Antifungal Activity (MIC₉₀) Candida spp. (Data pending) Candida albicans: 2–4 µg/mL Candida spp.: 1–8 µg/mL Candida spp.: 0.03–0.5 µg/mL

Key Observations :

  • The deuterated compound exhibits a marginally higher molecular weight due to deuterium substitution, which minimally impacts melting points but may alter solubility and metabolic stability .
  • Fluconazole and voriconazole, derived from similar triazole-acetophenone scaffolds, demonstrate broader antifungal spectra and lower MIC values due to optimized substituents (e.g., additional fluorinated aryl groups in voriconazole) .
Stability and Reactivity
  • Both deuterated and non-deuterated forms undergo ketone-specific reactions (e.g., Grignard additions), but deuterium may slow reaction kinetics in protic solvents .

Biological Activity

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 (CAS number 86404-63-9) is a fluorinated triazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several known antifungal agents and is being investigated for its pharmacological properties. This article synthesizes available research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenyl group attached to a triazole ring via an acetophenone moiety. The molecular formula is C10H7F2N3OC_{10}H_7F_2N_3O, and it has a molecular weight of approximately 223.18 g/mol. The compound is characterized by high purity (>98%) and a melting point ranging from 103 to 107 °C .

Synthesis

The synthesis of this compound typically involves the acylation of m-difluorobenzene followed by condensation with an appropriate triazole derivative. A classical method includes the use of aluminum trichloride as a catalyst in the presence of chloracetyl chloride . This method yields high conversion rates and purity due to the selective protection of functional groups during synthesis.

Antifungal Activity

One of the primary areas of investigation for this compound is its antifungal properties. The compound has shown significant activity against various fungal strains, particularly Candida albicans and Candida parapsilosis. In vitro studies indicate that it operates through mechanisms similar to those of established antifungal agents like fluconazole and voriconazole .

Table 1: Antifungal Activity Against Candida Species

CompoundStrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 μg/mL
Candida parapsilosis0.25 μg/mL
FluconazoleCandida albicans0.125 μg/mL
Candida parapsilosis0.0625 μg/mL

Antibacterial Activity

In addition to antifungal properties, preliminary studies suggest that this compound may exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. Research has indicated that derivatives with similar triazole structures have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 2: Antibacterial Activity Against Bacterial Strains

CompoundStrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1 μg/mL
Escherichia coli8 μg/mL
CiprofloxacinStaphylococcus aureus0.5 μg/mL
Escherichia coli0.25 μg/mL

The antifungal mechanism of action for triazole compounds typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific binding affinity to cytochrome P450 enzymes involved in ergosterol synthesis is a critical aspect of their function .

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study 1 : A study conducted on patients with recurrent candidiasis showed promising results when treated with formulations containing this compound alongside traditional therapies.
  • Case Study 2 : In vitro tests demonstrated that this compound significantly reduced fungal load in biofilms formed by Candida species compared to controls.

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2, and how can yield be improved?

The synthesis typically involves Friedel-Crafts acylation and triazole incorporation. For example, a precursor like 2'-fluoro-4'-acetamido-2-(1H-1,2,4-triazole-1-yl)acetophenone can be synthesized via Friedel-Crafts acylation of 3-fluoroacetanilide with chloroacetyl chloride, yielding 12% under standard conditions . Sequential reactions with dimethylsulphoxonium methylide and 1,2,4-triazole, followed by hydrolysis, are critical steps. Yield improvement strategies include optimizing reaction pH (e.g., pH 4–6 for similar compounds) and using catalysts like copper sulfate .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

X-ray crystallography is definitive for structural confirmation, as demonstrated in studies of related triazolyl-acetophenone derivatives (e.g., bond angles and torsion angles in (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one) . Complementary techniques include:

  • NMR : For tracking deuterium incorporation and fluorine environments.
  • Mass spectrometry : To verify molecular weight and isotopic labeling (e.g., d2 substitution).
  • IR spectroscopy : To confirm functional groups like ketones and triazole rings .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, triazole positioning) influence biological activity?

The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring enables hydrogen bonding with biological targets. For example, phenacyl triazole derivatives exhibit antifungal activity due to interactions with fungal cytochrome P450 enzymes . Substitution at the α-position (e.g., deuterium) may alter pharmacokinetics by reducing metabolic degradation rates, though specific studies on the deuterated form require further validation .

Q. What strategies resolve contradictions in reported reaction yields for triazolyl-acetophenone derivatives?

Discrepancies in yields (e.g., 12% in Friedel-Crafts acylation vs. higher yields in nucleophilic substitutions ) arise from differences in reaction conditions. Methodological adjustments include:

  • Solvent optimization : Using absolute ethanol for reflux reactions improves solubility .
  • Catalyst screening : Copper sulfate enhances coupling efficiency in phenoxy-acetophenone syntheses .
  • In situ hydrolysis : Reduces intermediate isolation steps, improving overall yield .

Q. How can isotopic labeling (e.g., deuterium) aid in tracking metabolic pathways?

Deuterated analogs like this compound are used in mass spectrometry-based metabolic studies to distinguish endogenous and exogenous compounds. For example, 18F-labeled fluconazole derivatives ([4-18F]fluconazole) have been synthesized for positron emission tomography (PET) imaging, providing insights into biodistribution . Similar approaches can be adapted for deuterated forms to study stability and metabolite identification .

Q. What are the challenges in crystallizing triazolyl-acetophenone derivatives, and how are they addressed?

Crystallization difficulties stem from flexible side chains and polar functional groups. Strategies include:

  • Slow evaporation : Using benzene or ethanol as solvents for controlled crystal growth .
  • Temperature gradients : Gradual cooling from reflux temperatures promotes nucleation .
  • Co-crystallization : Adding stabilizing agents like glacial acetic acid improves crystal quality .

Methodological Considerations

Q. How do reaction conditions (pH, temperature) affect nucleophilic substitution in triazole-containing compounds?

pH 3–6 is optimal for reactions involving 2,4-difluoroaniline derivatives, as it balances protonation of amines and activation of electrophilic sites. Elevated temperatures (80–100°C) accelerate triazole incorporation but may degrade sensitive intermediates. For example, refluxing in ethanol with glacial acetic acid as a catalyst achieves efficient cyclization .

Q. What computational methods are used to predict the reactivity of fluorine and triazole groups?

Density functional theory (DFT) calculations model fluorine’s electron-withdrawing effects on aromatic rings and triazole’s nucleophilicity. For instance, studies on (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone used DFT to predict bond dissociation energies and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.